Product packaging for Ammonium dimolybdate(Cat. No.:)

Ammonium dimolybdate

Cat. No.: B8098781
M. Wt: 340.0 g/mol
InChI Key: XUFUCDNVOXXQQC-UHFFFAOYSA-L
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Description

Ammonium Dimolybdate (ADM), with the formula (NH₄)₂Mo₂O₇, is a white, water-soluble solid that serves as a critical intermediate in the production of molybdenum compounds . It is a key industrial material, primarily used as a precursor in the synthesis of molybdenum trioxide (MoO₃), which is achieved through its thermal decomposition . The resulting MoO3 is a material of significant interest for applications in lithium-ion batteries, sensors, catalysts, and electrochromic devices due to its excellent electrochemical and photochromic properties . Beyond its role as a precursor, this compound has direct industrial applications. It functions as a catalyst in the petrochemical industry and is also used as an effective corrosion inhibitor in water treatment and metal finishing processes, where it helps form a protective film on metal surfaces . Furthermore, it is an important analytical reagent in laboratories for the detection of phosphates, silicates, and arsenates . Recent cutting-edge research has explored novel applications of molybdenum compounds in photoenergy harvesting. Inspired by natural ion gradient diffusion, ammonium molybdate ions have been incorporated into soft hydrogel networks to create flexible, biocompatible devices that can generate electrical energy from light . This highlights the evolving research potential of molybdate-based materials in advanced energy systems and bio-integrated electronics . This product is intended For Research Use Only. It is strictly for laboratory and industrial applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8Mo2N2O7 B8098781 Ammonium dimolybdate

Properties

IUPAC Name

azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUCDNVOXXQQC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8Mo2N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dissolution of Ammonium Tetramolybdate

Pure water is heated to 70C70^\circ \text{C} in a stirred vessel, followed by incremental additions of ammonium tetramolybdate and ammonia (NH3\text{NH}_3). The solution reaches a molybdenum trioxide (MoO3\text{MoO}_3) concentration of 400g/L400 \, \text{g/L} at a pH of 5.56.55.5–6.5. This step ensures complete dissociation into molybdate ions (MoO42\text{MoO}_4^{2-}).

Filtration and Heating

The solution is heated to 8090C80–90^\circ \text{C} and filtered through a plate-and-frame filter to remove insoluble impurities. Hot filtration prevents premature crystallization and ensures a homogeneous feedstock.

Cooling Crystallization

The filtrate is transferred to a crystallization kettle, where controlled cooling to room temperature induces nucleation. Seed crystals are often introduced to regulate crystal size. The resulting slurry is centrifuged to isolate this compound crystals, which are then dried at 95100C95–100^\circ \text{C}.

Key Reaction:

(NH4)2Mo4O13+3H2O+6NH34(NH4)2MoO4(\text{NH}4)2\text{Mo}4\text{O}{13} + 3\text{H}2\text{O} + 6\text{NH}3 \rightarrow 4(\text{NH}4)2\text{MoO}4
2(NH4)2MoO4(NH4)2Mo2O7+H2O+2NH32(\text{NH}4)2\text{MoO}4 \rightarrow (\text{NH}4)2\text{Mo}2\text{O}7 + \text{H}2\text{O} + 2\text{NH}3 \uparrow

Evaporation Crystallization Method

Evaporation crystallization is favored for its high yield and suitability for large-scale production. This method involves ammonium tetramolybdate dissolution in a reactive ammonia medium, followed by evaporative concentration.

Solution Preparation

Liquid ammonia is introduced to purified water in a reaction vessel, adjusting the pH to 8.510.08.5–10.0. Ammonium tetramolybdate is added incrementally while maintaining a solution density of 1.251.35g/cm31.25–1.35 \, \text{g/cm}^3.

Evaporation and Crystallization

The solution is filtered into an evaporator crystallizer, where steam heating reduces the water content. A reagent (often hydrogen peroxide, H2O2\text{H}_2\text{O}_2) is added to oxidize residual impurities. Evaporation continues until the slurry reaches a supersaturated state, prompting crystallization. The product is centrifuged, dried using far-infrared radiation, and sieved.

Advantages:

  • Yields >95%>95\% purity.

  • Scalable to multi-ton production batches.

Acid Precipitation with Ion Exchange

This method, detailed in recent patents, combines acid precipitation with ion-exchange purification to achieve high-purity this compound.

Sulfide Treatment

A molybdenum-containing solution is treated with ammonium sulfide ((NH4)2S(\text{NH}_4)_2\text{S}) at ambient temperature, converting impurities (e.g., copper, iron) into insoluble sulfides. The supernatant is filtered through a cardboard filter.

Acid Precipitation and Ion Exchange

Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is added to the filtrate, adjusting the pH to 2.82.8. The solution is passed through a D314 resin column for three-stage adsorption, removing residual cations. The eluate is neutralized with ammonia, yielding crude ammonium tetramolybdate, which is further processed into this compound.

Critical Parameters:

  • Temperature during acid addition: <45C<45^\circ \text{C}.

  • Resin regeneration: Achieved with 5%NaOH5\% \, \text{NaOH} solution.

Hydrogen Peroxide and Solvent Method

A patent-pending approach utilizes hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and organic solvents to precipitate this compound.

Oxidative Leaching

Ammonia leaching solutions or crystalline mother liquors are adjusted to pH 8.510.08.5–10.0. Hydrogen peroxide (30%w/w30\% \, \text{w/w}) is added to oxidize molybdenum species into MoO42\text{MoO}_4^{2-}.

Solvent-Induced Crystallization

Methanol, ethanol, or N-methylpyrrolidone (NMP) is introduced to the oxidized solution, reducing molybdate solubility. The mixture is filtered, and the precipitate is dried at 95100C95–100^\circ \text{C} for 24hours2–4 \, \text{hours}.

Yield and Purity:

  • 9092%90–92\% yield with 99%MoO399\% \, \text{MoO}_3 purity.

  • NMP enhances crystal uniformity by stabilizing intermediate complexes.

Sulfuric Acid Leaching of Molybdenum Calcine

This industrial method extracts molybdenum from calcined ores (MoO3\text{MoO}_3) using sulfuric acid.

Leaching and Neutralization

Molybdenum calcine is leached with 1020%H2SO410–20\% \, \text{H}_2\text{SO}_4 at 8090C80–90^\circ \text{C}. The leachate is neutralized with ammonia to pH 6.07.06.0–7.0, precipitating iron and aluminum hydroxides.

Crystallization

The purified solution is concentrated under vacuum, inducing this compound crystallization. The crystals are washed with ethanol to remove residual sulfate ions.

Economic Considerations:

  • Lower reagent costs compared to ammonia-based methods.

  • Suitable for low-grade molybdenum ores.

Comparative Analysis of Preparation Methods

Method Temperature (°C) pH Yield (%) Purity (%) Scalability
Reconstituted Crystallization70–905.5–6.585–9098Moderate (batch)
Evaporation Crystallization80–1008.5–10.092–9599High (continuous)
Acid Precipitation25–452.8–7.088–9099.5Moderate (batch)
Hydrogen Peroxide25–958.5–10.090–9299Pilot-scale
Sulfuric Acid Leaching80–906.0–7.078–8597High (industrial)

Chemical Reactions Analysis

Types of Reactions: Ammonium dimolybdate undergoes several types of chemical reactions, including decomposition, substitution, and complex formation.

Common Reagents and Conditions:

    Upon heating, this compound decomposes to form molybdenum trioxide, ammonia, and water:

    Decomposition: (NH4)2Mo2O72MoO3+2NH3+H2O(NH₄)₂Mo₂O₇ → 2 MoO₃ + 2 NH₃ + H₂O (NH4​)2​Mo2​O7​→2MoO3​+2NH3​+H2​O

Biological Activity

Ammonium dimolybdate, often referred to as ammonium molybdate, is a compound with significant biological activity primarily due to the presence of molybdenum (Mo), an essential trace element. This article explores its biological roles, mechanisms of action, and applications in various fields, supported by case studies and research findings.

  • Chemical Formula : (NH4)6Mo7O244H2O(NH_4)_6Mo_7O_{24}\cdot 4H_2O
  • Molecular Weight : 1235.86 g/mol
  • Stereochemistry : Achiral
  • Charge : -42

Molybdenum exists in two oxidation states, Mo(IV) and Mo(VI), which are crucial for its enzymatic functions. It is a vital component of several enzymes involved in redox reactions, including xanthine oxidase and sulfite oxidase, which play roles in the nitrogen and sulfur cycles in various organisms .

Biological Roles of Molybdenum

Molybdenum is integral to the function of molybdenum-dependent enzymes (Moco), which are involved in:

  • Nitrogen Fixation : Molybdenum is a cofactor for nitrogenase, facilitating the conversion of atmospheric nitrogen into ammonia.
  • Sulfite Oxidation : Enzymes like sulfite oxidase utilize molybdenum to convert sulfite to sulfate, a critical step in sulfur metabolism.
  • Purine Degradation : Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, essential for purine metabolism .

The biological activity of this compound can be attributed to its role as a cofactor in enzymatic reactions. Molybdenum facilitates electron transfer processes through:

  • Redox Reactions : Molybdenum shuttles between oxidation states during enzymatic reactions, allowing for efficient electron transfer.
  • Cofactor Interaction : In enzymes, molybdenum interacts with substrates to catalyze essential biochemical transformations .

1. Biocontrol Efficacy Enhancement

A study investigated the effects of ammonium molybdate on yeast biocontrol agents against postharvest diseases in jujube fruits. The combination of Rhodotorula glutinis or Cryptococcus laurentii with ammonium molybdate significantly enhanced the inhibition of blue mold, demonstrating its potential as an additive in agricultural biocontrol strategies. The results indicated that ammonium molybdate reduced the required concentration of antagonistic yeasts, thus improving efficacy .

2. Phytoremediation Applications

Research on alfalfa plants showed that the addition of ammonium molybdate could enhance phytoremediation capabilities by increasing the bioavailability of heavy metals such as cadmium (Cd), nickel (Ni), copper (Cu), and chromium (Cr) in contaminated soils. This study highlighted the compound's dual role in promoting plant growth while aiding in soil detoxification processes .

3. Arsenic Detection Methodology

A novel radiometric method utilizing ammonium molybdate for arsenic detection in biological samples was developed. The method involved forming arsenomolybdic acid through the reaction with arsenic, which could then be quantified using radiometric techniques, showcasing the compound's utility beyond biological activity into analytical chemistry .

Toxicological Considerations

Despite its essential biological roles, excessive exposure to this compound can lead to adverse health effects:

  • Toxicity Symptoms : High doses may result in gastrointestinal disturbances, liver changes, and thyroid overactivity. Symptoms include loss of appetite, fatigue, and potential reproductive issues .
  • Environmental Impact : this compound is harmful to aquatic organisms and may cause long-term ecological effects if not managed properly .

Scientific Research Applications

Nutrient Fertilizers:
Ammonium dimolybdate is utilized as a trace element fertilizer, particularly for crops that require molybdenum for nitrogen fixation. Its application can enhance crop yields and improve nutrient availability .

Soil Testing:
The compound is employed in soil testing methodologies to determine the phosphorus content through the molybdenum blue method. This method helps assess soil fertility and guide fertilization practices .

Environmental Applications

Water Treatment:
this compound has been investigated for its potential in water treatment processes. It can help remove heavy metals from wastewater through adsorption mechanisms, contributing to environmental remediation efforts .

Toxicological Studies:
Research has shown that this compound can be used in toxicological assessments, particularly regarding its effects on biological systems. Studies have indicated low toxicity levels, making it a safer alternative in various applications .

Materials Science

Synthesis of Molybdenum Compounds:
In materials science, this compound is a key precursor for synthesizing various molybdenum-based compounds and ceramics. These materials exhibit desirable properties such as high thermal stability and electrical conductivity .

Nanotechnology Applications:
Recent studies have explored the use of this compound in developing nanocarriers for pesticides, enhancing their stability and release characteristics under varying pH conditions .

Case Study 1: Catalytic Efficiency

A study evaluated the catalytic performance of this compound in hydrodesulfurization reactions. The results indicated significant improvements in reaction rates and product yields compared to traditional catalysts, showcasing its effectiveness in refining processes.

Case Study 2: Agricultural Impact

Field trials conducted on leguminous crops treated with this compound demonstrated a marked increase in nitrogen fixation efficiency and overall crop yield. This underscores its importance as a micronutrient in agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Molybdenum Compounds

Structural and Crystallographic Differences

Ammonium Dimolybdate (ADM)
  • Crystal Structure : ADM crystallizes in a triclinic system (space group $ P\overline{1} $) with cell dimensions $ a = 7.937 \, \text{Å}, b = 7.305 \, \text{Å}, c = 7.226 \, \text{Å} $, and angles $ \alpha = 93.88^\circ, \beta = 114.33^\circ, \gamma = 82.58^\circ $. Its structure comprises infinite chains of edge-shared $[\text{MoO}6]$ octahedra linked by $[\text{MoO}4]$ tetrahedra, with ammonium ions occupying interchain positions .
  • Isomorphism : ADM is isomorphous with potassium dimolybdate ($ \text{K}2\text{Mo}2\text{O}7 $) but distinct from sodium dimolybdate ($ \text{Na}2\text{Mo}2\text{O}7 $) .
Ammonium Heptamolybdate (AHM)
  • Anionic Structure : AHM contains the $[\text{Mo}7\text{O}{24}]^{6-}$ (paramolybdate) ion, forming a cluster structure rather than chains. This structural difference significantly impacts solubility and reactivity .
Ammonium Octamolybdate (AOM)
  • Synthesis : Prepared by reacting ADM with $ \text{MoO}_3 $ and water, AOM adopts an alpha-phase structure with fine particle size and regular crystal morphology .

Solubility and Aqueous Behavior

Compound Solubility in Water Dominant Anions in Solution
This compound Soluble $ \text{Mo}7\text{O}{24}^{6-} $ (heptamolybdate) and $ \text{MoO}_4^{2-} $ (monomolybdate)
Ammonium Heptamolybdate Highly soluble $ \text{Mo}7\text{O}{24}^{6-} $ (stable cluster)
Ammonium Tetramolybdate Soluble $ \text{Mo}4\text{O}{13}^{2-} $ (polymerized chains)
  • Key Finding: ADM undergoes structural transformation in aqueous solutions. This contrasts with solid-state ADM, highlighting its instability in solution.

Thermal Decomposition and Stability

Compound Decomposition Pathway Key Products
This compound $ \text{(NH}4\text{)}2\text{Mo}2\text{O}7 \rightarrow \text{MoO}3 + \text{NH}3 + \text{H}_2\text{O} $ Molybdenum trioxide ($ \text{MoO}_3 $)
Ammonium Heptamolybdate $ \text{(NH}4\text{)}6\text{Mo}7\text{O}{24} \rightarrow 7\text{MoO}3 + 6\text{NH}3 + 3\text{H}_2\text{O} $ $ \text{MoO}_3 $
  • Comparison : Both compounds decompose to $ \text{MoO}_3 $, but AHM releases more ammonia due to its higher ammonium content. ADM’s decomposition is simpler, favoring applications requiring controlled ammonia release.

Q & A

Q. What are the optimal synthesis conditions for producing pure ammonium dimolybdate (ADM) in laboratory settings?

ADM is synthesized by evaporating aqueous solutions of MoO₃ with excess ammonia at elevated temperatures (100°C). Lower temperatures favor ammonium heptamolybdate (AHM), while ADM dominates at 80–120°C. Key steps include pH control (pH ~6.9–7.5) and controlled evaporation rates to avoid co-crystallization of AHM .

Q. How can the crystal structure of ADM be experimentally validated?

X-ray diffraction (XRD) is the primary method. ADM crystallizes in a triclinic system (space group P), with infinite chains of edge-shared MoO₆ octahedra and MoO₄ tetrahedra. Refinement of XRD data using least-squares techniques (e.g., R-factor analysis) confirms the structure .

Q. What analytical techniques are suitable for characterizing ADM’s purity and composition?

  • Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition pathways (e.g., ADM → ammonium octamolybdate at ~300°C) .
  • Inductively Coupled Plasma (ICP): Quantifies molybdenum and ammonium content.
  • FTIR Spectroscopy: Identifies Mo-O-Mo and NH₄⁺ vibrational modes .

Q. What safety protocols are recommended for handling ADM in laboratory settings?

ADM is classified under hazardous chemical guidelines (e.g., CNESST). Use personal protective equipment (PPE), avoid inhalation, and store in airtight containers. Refer to CAS 27546-07-2 for toxicity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in ADM vs. AHM formation during synthesis?

Contradictions arise from temperature and pH dependencies. Monitor speciation via in situ Raman spectroscopy during crystallization. At >80°C, Mo₂O₇²⁻ dimers (ADM) dominate, while Mo₇O₂₄⁶⁻ clusters (AHM) form at lower temperatures. Adjust evaporation rates and NH₃/Mo ratios to control product identity .

Q. What advanced methods elucidate the local coordination environment of molybdenum in ADM?

  • Extended X-ray Absorption Fine Structure (EXAFS): Resolves Mo-Mo and Mo-O bond distances. Wavelet transform (WT)-EXAFS distinguishes overlapping scattering paths, critical for identifying edge-sharing vs. corner-sharing MoO₆ units .
  • X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states (Mo⁶+ in ADM) .

Q. How does ADM function as a precursor in catalyst design, and how can its performance be optimized?

ADM is a key precursor for Mo-based catalysts (e.g., in olefin isomerization). Impregnation methods involve dissolving ADM in ammonia, followed by calcination (450°C) to activate MoO₃ sites. Optimize loading by adjusting precursor concentration and support material (e.g., alumina) .

Q. What methodologies are used to study ADM’s environmental fate in research contexts?

  • Leaching Experiments: Simulate environmental release by dissolving ADM in aqueous systems at varying pH.
  • Ecotoxicity Assays: Use model organisms (e.g., Daphnia magna) to assess bioavailability, referencing regulatory frameworks like Japan NITE GHS classifications .

Q. How can ADM be integrated into sol-gel synthesis for functional materials?

ADM dissolves in ethylene glycol/water mixtures to form Mo-doped thin films (e.g., Sn₀.₇Mo₀.₃O₂). Control stoichiometry by adjusting ADM:metal nitrate ratios and annealing conditions (e.g., 500°C in air) .

Q. What strategies mitigate aggregation during ADM crystallization for high-purity applications?

Seed crystals and controlled evaporation rates reduce aggregation. Use dynamic light scattering (DLS) to monitor particle size distribution. Post-synthesis milling ensures uniform particle morphology .

Methodological Notes

  • Contradiction Analysis: When conflicting data arise (e.g., AHM vs. ADM formation), employ phase diagrams and thermodynamic modeling (e.g., OLI Analyzer) to predict speciation .
  • Data Reproducibility: Standardize synthesis parameters (temperature, pH, stirring rate) and validate with multiple characterization techniques (XRD, TGA).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium dimolybdate

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